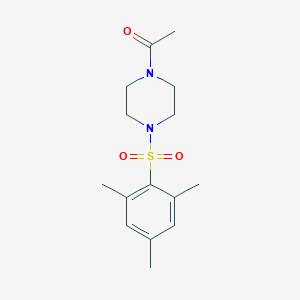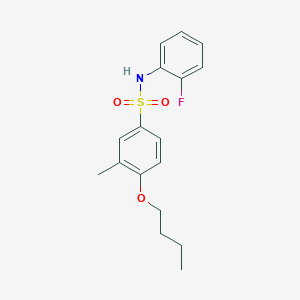
4-methoxy-N-(6-methylpyridin-2-yl)naphthalene-1-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-methoxy-N-(6-methylpyridin-2-yl)naphthalene-1-sulfonamide, also known as MN-64, is a chemical compound that has gained attention in scientific research due to its potential pharmacological properties. This compound belongs to the class of sulfonamides and has been studied for its potential use in treating various diseases.
作用機序
The mechanism of action of 4-methoxy-N-(6-methylpyridin-2-yl)naphthalene-1-sulfonamide is not fully understood. However, studies have suggested that 4-methoxy-N-(6-methylpyridin-2-yl)naphthalene-1-sulfonamide may exert its pharmacological effects by inhibiting various enzymes and signaling pathways involved in disease progression.
Biochemical and Physiological Effects:
4-methoxy-N-(6-methylpyridin-2-yl)naphthalene-1-sulfonamide has been shown to have various biochemical and physiological effects. In cancer research, 4-methoxy-N-(6-methylpyridin-2-yl)naphthalene-1-sulfonamide has been shown to inhibit the activity of matrix metalloproteinases, which are enzymes involved in tumor invasion and metastasis. In inflammation research, 4-methoxy-N-(6-methylpyridin-2-yl)naphthalene-1-sulfonamide has been shown to inhibit the production of nitric oxide, which is a key mediator of inflammation. In neurological research, 4-methoxy-N-(6-methylpyridin-2-yl)naphthalene-1-sulfonamide has been shown to inhibit the aggregation of amyloid-beta peptides, which are involved in the development of Alzheimer's disease.
実験室実験の利点と制限
One advantage of 4-methoxy-N-(6-methylpyridin-2-yl)naphthalene-1-sulfonamide is its potential use as a therapeutic agent in treating various diseases. However, one limitation of 4-methoxy-N-(6-methylpyridin-2-yl)naphthalene-1-sulfonamide is its limited solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for research on 4-methoxy-N-(6-methylpyridin-2-yl)naphthalene-1-sulfonamide. One direction is to further investigate its potential use in treating cancer, inflammation, and neurological disorders. Another direction is to develop more efficient synthesis methods to improve the yield and purity of 4-methoxy-N-(6-methylpyridin-2-yl)naphthalene-1-sulfonamide. Additionally, future research can focus on modifying the chemical structure of 4-methoxy-N-(6-methylpyridin-2-yl)naphthalene-1-sulfonamide to improve its pharmacological properties and reduce its limitations.
合成法
The synthesis of 4-methoxy-N-(6-methylpyridin-2-yl)naphthalene-1-sulfonamide involves the reaction of 6-methyl-2-pyridinecarboxaldehyde with 4-methoxy-1-naphthalenesulfonyl chloride in the presence of a base. The resulting product is then purified and characterized using various analytical techniques.
科学的研究の応用
4-methoxy-N-(6-methylpyridin-2-yl)naphthalene-1-sulfonamide has been studied for its potential use in treating cancer, inflammation, and neurological disorders. In cancer research, 4-methoxy-N-(6-methylpyridin-2-yl)naphthalene-1-sulfonamide has shown promising results in inhibiting the growth of tumor cells and inducing apoptosis. In inflammation research, 4-methoxy-N-(6-methylpyridin-2-yl)naphthalene-1-sulfonamide has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In neurological research, 4-methoxy-N-(6-methylpyridin-2-yl)naphthalene-1-sulfonamide has been studied for its potential use in treating Alzheimer's disease and other neurodegenerative disorders.
特性
製品名 |
4-methoxy-N-(6-methylpyridin-2-yl)naphthalene-1-sulfonamide |
|---|---|
分子式 |
C17H16N2O3S |
分子量 |
328.4 g/mol |
IUPAC名 |
4-methoxy-N-(6-methylpyridin-2-yl)naphthalene-1-sulfonamide |
InChI |
InChI=1S/C17H16N2O3S/c1-12-6-5-9-17(18-12)19-23(20,21)16-11-10-15(22-2)13-7-3-4-8-14(13)16/h3-11H,1-2H3,(H,18,19) |
InChIキー |
NKPKZQWXQJYNKL-UHFFFAOYSA-N |
SMILES |
CC1=NC(=CC=C1)NS(=O)(=O)C2=CC=C(C3=CC=CC=C32)OC |
正規SMILES |
CC1=NC(=CC=C1)NS(=O)(=O)C2=CC=C(C3=CC=CC=C32)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-Acetyl-4-[(4-iodophenyl)sulfonyl]piperazine](/img/structure/B273179.png)
![1-Acetyl-4-[(2,5-dichlorophenyl)sulfonyl]piperazine](/img/structure/B273181.png)
![1-Acetyl-4-[(2,4,5-trimethylphenyl)sulfonyl]piperazine](/img/structure/B273184.png)






![1-[(4-iodophenyl)sulfonyl]-2-methyl-1H-imidazole](/img/structure/B273231.png)



